molecular formula C16H9ClN2OS B3746091 4-(2-chlorophenyl)-2-oxo-6-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile

4-(2-chlorophenyl)-2-oxo-6-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile

Cat. No. B3746091
M. Wt: 312.8 g/mol
InChI Key: NSKZQFFPFBKDEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-chlorophenyl)-2-oxo-6-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile, commonly known as COTI-2, is a small molecule drug that has been developed as a potential cancer treatment. It was initially identified through a high-throughput screening process that aimed to identify compounds that could selectively target mutant p53 proteins, which are commonly found in cancer cells.

Mechanism of Action

COTI-2 works by binding to mutant p53 proteins and inducing a conformational change that restores their wild-type function. Mutant p53 proteins are often misfolded and lose their ability to function as tumor suppressors. COTI-2 binds to the core domain of mutant p53 proteins and stabilizes their structure, allowing them to regain their tumor suppressor function. This leads to the induction of apoptosis in cancer cells that express mutant p53 proteins.
Biochemical and Physiological Effects:
COTI-2 has been shown to selectively induce apoptosis in cancer cells that express mutant p53 proteins, while sparing normal cells that express wild-type p53. This selectivity is likely due to the differential binding of COTI-2 to mutant and wild-type p53 proteins. COTI-2 has also been shown to inhibit tumor growth in preclinical models of cancer, and to sensitize cancer cells to chemotherapy.

Advantages and Limitations for Lab Experiments

One advantage of COTI-2 is its selectivity for mutant p53 proteins, which makes it a potential candidate for cancer treatment. However, one limitation is that it has only been studied in preclinical models of cancer, and its safety and efficacy in humans is not yet known. Additionally, the synthesis of COTI-2 is complex and may limit its availability for research purposes.

Future Directions

There are several future directions for the research and development of COTI-2. One direction is to conduct clinical trials to evaluate its safety and efficacy in humans. Another direction is to study its potential as a combination therapy with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, further research is needed to understand the molecular mechanisms of COTI-2's selectivity for mutant p53 proteins, which could lead to the development of more selective and effective cancer treatments.

Scientific Research Applications

COTI-2 has been extensively studied in preclinical models of cancer, and has shown promising results in selectively targeting mutant p53 proteins. Mutant p53 proteins are commonly found in many types of cancer, and are associated with poor prognosis and resistance to chemotherapy. COTI-2 has been shown to selectively induce apoptosis in cancer cells that express mutant p53 proteins, while sparing normal cells that express wild-type p53. This selectivity makes COTI-2 a potential candidate for cancer treatment.

properties

IUPAC Name

4-(2-chlorophenyl)-2-oxo-6-thiophen-2-yl-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2OS/c17-13-5-2-1-4-10(13)11-8-14(15-6-3-7-21-15)19-16(20)12(11)9-18/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKZQFFPFBKDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=O)NC(=C2)C3=CC=CS3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chlorophenyl)-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-chlorophenyl)-2-oxo-6-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile
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4-(2-chlorophenyl)-2-oxo-6-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile
Reactant of Route 3
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4-(2-chlorophenyl)-2-oxo-6-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile
Reactant of Route 4
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4-(2-chlorophenyl)-2-oxo-6-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile
Reactant of Route 5
4-(2-chlorophenyl)-2-oxo-6-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile
Reactant of Route 6
Reactant of Route 6
4-(2-chlorophenyl)-2-oxo-6-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile

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